1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O2S. This compound is characterized by the presence of a bromine atom, a difluoromethylsulfonyl group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Sulfonylation: The difluoromethylsulfonyl group is introduced through a sulfonylation reaction using a suitable sulfonylating agent.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It may be involved in the synthesis of drug candidates or intermediates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene involves its interaction with molecular targets through various chemical reactions. The bromine and fluorine atoms, as well as the difluoromethylsulfonyl group, contribute to its reactivity and ability to participate in different pathways. The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-((difluoromethyl)sulfonyl)-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-3-((difluoromethyl)sulfonyl)-2-fluorobenzene: Similar structure but with the fluorine atom in a different position.
1-Bromo-3-(difluoromethyl)benzene: Lacks the sulfonyl group.
1-Bromo-3-fluorobenzene: Lacks both the difluoromethyl and sulfonyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H4BrF3O2S |
---|---|
Molekulargewicht |
289.07 g/mol |
IUPAC-Name |
4-bromo-1-(difluoromethylsulfonyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-4-1-2-6(5(9)3-4)14(12,13)7(10)11/h1-3,7H |
InChI-Schlüssel |
WMEAFVKSQVBWSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.